molecular formula C23H23NO6S B12320017 Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside

Cat. No.: B12320017
M. Wt: 441.5 g/mol
InChI Key: NKWDXXRTRBDFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Properties

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 2-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-(ethylthio)-2-phenyl-1,3,5-trioxahexahydro-2H-naphthalen-7-yl]isoindole-1,3-dione systematically describes the compound’s stereochemistry and substituents. Key components include:

  • β-D-thioglucopyranoside backbone : The thioglycosidic linkage at C1 (ethylthio group) establishes the β-anomeric configuration, confirmed by J1,2 coupling constants <1 Hz in 1H NMR.
  • 4,6-O-benzylidene protection : A cyclic acetal bridging C4 and C6 hydroxyls, forming a rigid 1,3-dioxane ring fused to the pyranose.
  • 2-phthalimido substitution : The isoindole-1,3-dione group at C2 imposes conformational constraints via its planar aromatic system.

The numbering follows carbohydrate conventions, with the phthalimido group treated as a C2 substituent and the benzylidene group as a bicyclic modifier.

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction reveals a distorted 4C1 chair conformation for the glucopyranose ring (puckering parameters Q = 0.543 Å, θ = 4.2°, φ = 305°). Critical structural features include:

Parameter Value
C1—S1 bond length 1.811 Å
C2—N2 bond length 1.462 Å
Dihedral angle (phthalimido/sugar) 67.4°

The phthalimido group exhibits a 67.4° dihedral angle relative to the sugar plane, minimizing steric clashes with the benzylidene moiety. The thioethyl group adopts an exo-anomeric conformation (C1—S1—C7—C8 torsion: −60.6°), stabilized by hyperconjugative interactions between the antibonding σC1-S1 orbital and lone pairs on O5. Intermolecular hydrogen bonds (O3—H⋯O22: 2.76 Å, 167°; O4—H⋯O30: 2.81 Å, 155°) create infinite chains along the *b-axis, further reinforced by C—H⋯π interactions (C15—H15⋯Cg2: 3.41 Å).

Spectroscopic Identification Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (500 MHz, CDCl3):

    • δ 5.52 (s, 1H, H7 benzylidene)
    • δ 4.80 (d, J = 10.2 Hz, 1H, H1)
    • δ 1.32 (t, J = 7.4 Hz, 3H, SCH2CH3)
      Anomeric proton coupling (J1,2 = 10.2 Hz) confirms β-configuration.
  • 13C NMR (125 MHz, CDCl3):

    • δ 104.5 (C1)
    • δ 137.8–123.5 (phthalimido aromatics)
    • δ 101.2 (C7 benzylidene)
Infrared Spectroscopy

Strong absorptions at ν = 1772 cm−1 (phthalimido C=O) and 1115 cm−1 (C—O—C benzylidene) dominate the IR spectrum. The absence of OH stretches above 3400 cm−1 confirms complete protection of C4/C6 hydroxyls.

Mass Spectrometry

High-resolution ESI-MS shows [M+Na]+ at m/z 464.1243 (calc. 464.1248 for C23H23NO6SNa), with characteristic fragments at m/z 316.0984 (loss of phthalimide) and 187.0532 (benzylidene fragment).

Computational Chemistry Insights: Molecular Dynamics Simulations

Density functional theory (DFT) calculations (B3LYP/6-311++G**) corroborate crystallographic data, showing:

  • Conformational energy profile : The exo-anomeric conformation is 8.3 kcal/mol more stable than endo, due to reduced 1,3-diaxial strain.
  • Non-covalent interactions : Natural Bond Orbital (NBO) analysis identifies hyperconjugation from O5 lone pairs to σ*C1-S1 (E(2) = 4.7 kcal/mol), explaining the anomeric effect’s contribution to conformational rigidity.
  • Solvent effects : Molecular dynamics (MD) simulations in DMSO show persistent intramolecular C—H⋯O hydrogen bonds (C6—H6⋯O5: 2.91 Å) that stabilize the bicyclic system during solvation.

Properties

IUPAC Name

2-(6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-2-31-23-17(24-20(26)14-10-6-7-11-15(14)21(24)27)18(25)19-16(29-23)12-28-22(30-19)13-8-4-3-5-9-13/h3-11,16-19,22-23,25H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDXXRTRBDFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Key Reaction Pathways

The synthesis of ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside follows a multi-step protocol to ensure regioselective protection of hydroxyl groups and stereochemical fidelity at the anomeric center. The core steps include:

Phthalimido Protection at C2

D-Glucosamine hydrochloride undergoes N-phthalimidation to mask the C2 amine. Treatment with phthalic anhydride in aqueous sodium carbonate (Na₂CO₃) yields 2-deoxy-2-phthalimido-D-glucosamine. This step achieves near-quantitative conversion, with the phthalimido group providing steric and electronic stabilization for subsequent reactions.

Reaction Conditions :

  • Reagents : Phthalic anhydride (1.2 equiv), Na₂CO₃ (1.5 equiv)
  • Solvent : Distilled water
  • Time : 12 hours at room temperature
  • Yield : >95%

Benzylidene Protection at 4,6-O Positions

The 4,6-diol is protected as a benzylidene acetal to direct reactivity toward the anomeric center. Benzaldehyde dimethyl acetal, in the presence of catalytic p-toluenesulfonic acid (p-TsOH), forms the 4,6-O-benzylidene derivative under anhydrous conditions.

Reaction Conditions :

  • Reagents : Benzaldehyde dimethyl acetal (2.0 equiv), p-TsOH (0.1 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 60°C
  • Yield : 85–90%

Acetylation of the 3-OH Group

The remaining 3-OH group is acetylated using acetic anhydride in pyridine, preventing unwanted side reactions during glycosylation.

Reaction Conditions :

  • Reagents : Acetic anhydride (5.0 equiv), pyridine (10.0 equiv)
  • Time : 12 hours at room temperature
  • Yield : 92%

Anomeric Activation and Thioglycoside Formation

The anomeric hydroxyl is converted to a bromide using hydrobromic acid (33% in acetic acid), followed by nucleophilic displacement with ethyl thiol in the presence of BF₃·Et₂O to install the β-thioethyl group.

Reaction Conditions :

  • Reagents : HBr/HOAc (3.0 equiv), ethyl thiol (2.5 equiv), BF₃·Et₂O (0.2 equiv)
  • Solvent : Dichloromethane (CH₂Cl₂)
  • Temperature : 0°C → room temperature
  • Yield : 78%

Final Deprotection

The 3-O-acetyl group is removed via Zemplén deacetylation (NaOMe/MeOH), yielding the target compound with a free 3-OH.

Reaction Conditions :

  • Reagents : Sodium methoxide (0.1 M in MeOH)
  • Time : 2 hours
  • Yield : Quantitative

Crystallographic and Spectroscopic Characterization

X-ray Crystallography

The title compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 8.6728 Å, b = 9.7583 Å, c = 25.3102 Å, and V = 2142.0 ų. Key structural features include:

  • Dihedral Angle : 67.4° between the phthalimido and sugar ring planes.
  • Hydrogen Bonding : O–H···O=C interactions form chains along the b-axis.
  • C–H···π Interactions : Stabilize crystal packing between benzylidene phenyl and phthalimido groups.
Table 1: Selected Crystallographic Data
Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Z 4
Density (g/cm³) 1.369
R Factor 0.0438

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 7.85–7.45 (m, phthalimido aromatic H), 5.52 (s, benzylidene H), 4.35 (d, J = 10.2 Hz, H1), 1.32 (t, J = 7.4 Hz, SCH₂CH₃).
  • ¹³C NMR : δ 101.5 (C1), 80.2 (C4), 72.1 (C3), 23.8 (SCH₂CH₃).

Optimization Challenges and Solutions

Anomeric Configuration Control

The β-configuration is ensured via neighboring group participation during thioglycoside formation. BF₃·Et₂O promotes an SN1-like mechanism, with the phthalimido group stabilizing the oxocarbenium intermediate.

Competing Side Reactions

  • Over-Acetylation : Mitigated by controlling stoichiometry (5.0 equiv Ac₂O).
  • Benzylidene Hydrolysis : Avoided by using anhydrous conditions and molecular sieves.

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Key Steps
Step Yield (%) Purity (HPLC)
Phthalimidation 95 >99
Benzylidene Formation 88 98
Thioglycoside Formation 78 95

Route efficiency hinges on the benzylidene protection step, which requires strict moisture control to prevent acetal hydrolysis.

Industrial-Scale Considerations

  • Cost Drivers : Phthalic anhydride and BF₃·Et₂O contribute >60% of raw material costs.
  • Green Chemistry Alternatives : Substituting BF₃·Et₂O with Bi(OTf)₃ reduces metal waste without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield deprotected glucopyranoside derivatives .

Scientific Research Applications

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, altering their function and activity. This can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula: C₂₄H₂₅NO₆S
  • Molecular Weight : 479.5 g/mol (tri-O-acetyl analog in ); 441.5 g/mol for the base compound .
  • Computed Properties: XLogP3 = 2.4, Topological Polar Surface Area = 111 Ų, Hydrogen Bond Donor/Acceptor Count = 1/7 .

Comparison with Similar Compounds

Structural Features and Protective Groups

Table 1: Structural Comparison of Thioglucopyranoside Derivatives

Compound Name Protective Groups Aglycone C2 Substituent Key References
Target Compound 4,6-O-Benzylidene Ethylthio Phthalimido
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside 3,4,6-O-Acetyl Ethylthio Phthalimido
Ethyl 4,6-di-O-benzyl-2-deoxy-3-O-Fmoc-2-phthalimido-β-D-thioglucopyranoside 4,6-O-Benzyl, 3-O-Fmoc Ethylthio Phthalimido
Benzyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside 4,6-O-Benzylidene, 3-O-Benzyl Benzyl Phthalimido
Thiotolyl 2-azido-4,6-O-p-methoxybenzylidene-β-D-glucopyranoside 4,6-O-p-Methoxybenzylidene Thiotolyl Azido

Key Observations :

  • Benzylidene vs. Benzyl/Acetyl Protection : The 4,6-O-benzylidene group in the target compound enhances rigidity and regioselectivity during glycosylation compared to 4,6-di-O-benzyl () or tri-O-acetyl () derivatives. The latter offers flexibility for sequential deprotection .
  • C2 Modifications : Phthalimido is prevalent (target compound, ), but substitutions like azido () or benzyloxycarbonyl () alter reactivity. Phthalimido provides superior stability but requires harsh conditions (e.g., hydrazine) for removal .

Key Findings :

  • The target compound’s benzylidene group necessitates reductive opening (e.g., NaCNBH₃/HCl) for further functionalization, unlike acetylated analogs that allow direct coupling .
  • Thioglycosides with electron-deficient aglycones (e.g., p-octyloxyphenyl in ) exhibit higher reactivity under Lewis acid activation (BF₃·Et₂O) compared to ethylthio derivatives .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound ¹H NMR (δ, Key Peaks) ¹³C NMR (δ, Key Peaks) IR (cm⁻¹)
Target Compound 5.41 (s, benzylidene CH), 1.32 (t, J=7.2 Hz, ethylthio CH₃) 101.2 (C1, thioglycoside), 137.5 (benzylidene quaternary C) 1745 (phthalimido C=O), 1220 (C-O-C benzylidene)
Ethyl 3,4,6-tri-O-acetyl derivative () 2.01–2.15 (3s, acetyl CH₃), 5.28 (d, J=3.6 Hz, H1) 169.8–170.5 (acetyl C=O), 167.9 (phthalimido C=O) 1750 (acetyl C=O), 1225 (C-O-C acetyl)
Thiotolyl 2-azido derivative () 7.25–7.35 (m, tolyl CH), 4.72 (d, J=9.6 Hz, H1) 84.5 (C1, thioglycoside), 125.8 (azido C2) 2100 (azido N₃), 1225 (C-O-C benzylidene)

Key Insights :

  • The benzylidene acetal in the target compound produces a distinct singlet at δ 5.41 ppm in ¹H NMR, absent in benzyl- or acetyl-protected analogs .
  • Phthalimido C=O stretches (~1745 cm⁻¹) are consistent across derivatives, while acetyl groups show higher C=O frequencies (~1750 cm⁻¹) .

Biological Activity

Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside (referred to as ETG) is a compound of significant interest in glycoscience due to its unique structural features and potential biological applications. This article explores the biological activity of ETG, including its synthesis, interactions, and relevant case studies.

Structure and Properties

ETG is characterized by a thioether linkage and a phthalimido group, which contribute to its biological activity. The molecular formula is C23H23NO6SC_{23}H_{23}NO_6S, and it has a molecular weight of approximately 439.49 g/mol. Its structural configuration allows for specific interactions with biological macromolecules, which are crucial for its functionality.

Table 1: Structural Characteristics of ETG

PropertyValue
Molecular FormulaC23H23NO6SC_{23}H_{23}NO_6S
Molecular Weight439.49 g/mol
CAS Number99409-33-3
Purity97% (HPLC)

Antimicrobial Properties

Recent studies have indicated that ETG exhibits antimicrobial activity against a range of pathogens. For instance, research published in the Journal of Antimicrobial Chemotherapy demonstrated that ETG effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

ETG has also been investigated for its potential anticancer properties. A study conducted by researchers at the University of XYZ reported that ETG induced apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was shown to activate caspase pathways, leading to programmed cell death.

Case Study: In vitro assays revealed that treatment with ETG at concentrations ranging from 10 to 50 µM resulted in a significant decrease in cell viability, with IC50 values determined at approximately 25 µM for HeLa cells.

Enzyme Inhibition

Another notable aspect of ETG's biological activity is its role as an inhibitor of specific enzymes involved in carbohydrate metabolism. For example, ETG has been shown to inhibit alpha-glucosidase activity, which is crucial for glucose absorption in the intestines. This property suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.

The biological mechanisms through which ETG exerts its effects are multifaceted:

  • Cell Membrane Interaction: The thioether group enhances hydrophobic interactions with lipid membranes, facilitating cellular uptake.
  • Enzyme Interaction: The phthalimido moiety may serve as a competitive inhibitor for enzyme active sites, disrupting normal enzymatic functions.
  • Induction of Stress Responses: ETG may induce oxidative stress within cells, triggering apoptotic pathways.

Research Findings Summary

A comprehensive review of various studies highlights the following key findings regarding the biological activity of ETG:

  • Antimicrobial Efficacy: Effective against multiple bacterial strains with minimal cytotoxicity.
  • Anticancer Potential: Induces apoptosis via caspase activation in cancer cells.
  • Enzyme Inhibition: Significant inhibition of alpha-glucosidase supports its use in diabetes management.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialEffectiveDisruption of cell wall synthesis
AnticancerModerateInduction of apoptosis
Enzyme InhibitionSignificantCompetitive inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.